molecular formula C15H18Cl2N4O B560064 CP-809101 hydrochloride CAS No. 1215721-40-6

CP-809101 hydrochloride

Cat. No.: B560064
CAS No.: 1215721-40-6
M. Wt: 341.2 g/mol
InChI Key: NMUNRTCTDLORDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 809101 hydrochloride is a potent and selective agonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound has shown promising results in animal models for the treatment of obesity and psychosis. due to its association with genotoxicity, its use is restricted to scientific research applications .

Preparation Methods

The synthesis of CP 809101 hydrochloride involves several steps. The key intermediate is 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine. This intermediate is then converted to its hydrochloride salt form. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

CP 809101 hydrochloride undergoes several types of chemical reactions:

Scientific Research Applications

CP 809101 hydrochloride has several scientific research applications:

Mechanism of Action

CP 809101 hydrochloride exerts its effects by selectively activating the 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and cognition. The activation of 5-HT2C receptors by CP 809101 hydrochloride leads to the inhibition of dopamine and norepinephrine release, which helps in reducing hyperactivity and food intake in animal models .

Comparison with Similar Compounds

CP 809101 hydrochloride is unique due to its high selectivity and potency for the 5-HT2C receptor. Similar compounds include:

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUNRTCTDLORDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719338
Record name 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215721-40-6
Record name 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6′-(3-chloro-benzyloxy)-3,4,5,6-tetrahydro-2H-[1,2′]bipyrazinyl (1-A) in CH2Cl2 (4 mL) was added dropwise 1M HCl in ether (1.5 mL) and then hexane (4 mL) was added. The solid was collected and dried to give the hydrochloride salt (1-B) (300 mg).
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1.5 mL
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4 mL
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